molecular formula C16H20N2O3 B10905711 (6-Methoxy-3-methyl-1-benzofuran-2-yl)(4-methylpiperazin-1-yl)methanone

(6-Methoxy-3-methyl-1-benzofuran-2-yl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B10905711
M. Wt: 288.34 g/mol
InChI Key: UANYYRRTUXKDLM-UHFFFAOYSA-N
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Description

(6-METHOXY-3-METHYL-1-BENZOFURAN-2-YL)(4-METHYLPIPERAZINO)METHANONE is a synthetic organic compound that belongs to the benzofuran class of chemicals Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-METHOXY-3-METHYL-1-BENZOFURAN-2-YL)(4-METHYLPIPERAZINO)METHANONE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions using the same synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(6-METHOXY-3-METHYL-1-BENZOFURAN-2-YL)(4-METHYLPIPERAZINO)METHANONE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(6-METHOXY-3-METHYL-1-BENZOFURAN-2-YL)(4-METHYLPIPERAZINO)METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-METHOXY-3-METHYL-1-BENZOFURAN-2-YL)(4-METHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-METHOXY-3-METHYL-1-BENZOFURAN-2-YL)(4-METHYLPIPERAZINO)METHANONE is unique due to the presence of the piperazine moiety, which imparts distinct pharmacological properties compared to other benzofuran derivatives. This structural feature may enhance its binding affinity to certain biological targets, making it a valuable compound for drug development.

Properties

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

(6-methoxy-3-methyl-1-benzofuran-2-yl)-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C16H20N2O3/c1-11-13-5-4-12(20-3)10-14(13)21-15(11)16(19)18-8-6-17(2)7-9-18/h4-5,10H,6-9H2,1-3H3

InChI Key

UANYYRRTUXKDLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N3CCN(CC3)C

Origin of Product

United States

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